

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

chemical structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Dimethylamino-2-methylpentan-3-one

Cat. No.: B1305268

[Get Quote](#)

An In-depth Technical Guide to (2S)-1-(Dimethylamino)-2-methylpentan-3-one

Introduction

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a chiral ketone of significant interest in the fields of organic and medicinal chemistry.^[1] With the molecular formula C₈H₁₇NO, this compound serves as a critical stereochemically defined building block in the synthesis of various biologically active molecules.^[1] Its primary application lies in its role as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients (APIs), most notably the potent analgesic, tapentadol.^[1] The (S)-configuration of this intermediate is essential for achieving the desired stereochemistry of the final drug product.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical identity and physical properties of (2S)-1-(Dimethylamino)-2-methylpentan-3-one are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-1-(dimethylamino)-2-methylpentan-3-one [1] [2]
CAS Number	159144-11-3 [1] [2] [3]
Molecular Formula	C8H17NO [1] [2] [3]
InChI Key	QVWGKOYVOZJNRJ-ZETCQYMHSA-N [1] [2]
Canonical SMILES	CCC(=O)--INVALID-LINK--CN(C)C [2]

Physicochemical Properties

Property	Value
Molecular Weight	143.23 g/mol [1] [2]
Exact Mass	143.131 g/mol [3]
Boiling Point	59-61 °C at 10 Torr [4]
Density	0.8579 g/cm³ [4]

Synthesis and Experimental Protocols

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a valuable chiral building block, and its synthesis can be achieved through various methods, including catalytic asymmetric approaches to ensure high enantiomeric excess (>98% ee).[\[1\]](#)

Key Synthetic Application: Intermediate in Tapentadol Synthesis

A primary application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is in the synthesis of tapentadol, a potent analgesic.[\[1\]](#) The process involves a highly stereoselective Grignard reaction with 3-methoxyphenylmagnesium bromide to create a tertiary alcohol with precise stereochemical control.[\[1\]](#)

Experimental Protocol: Stereospecific Synthesis of (−)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol[5][6]

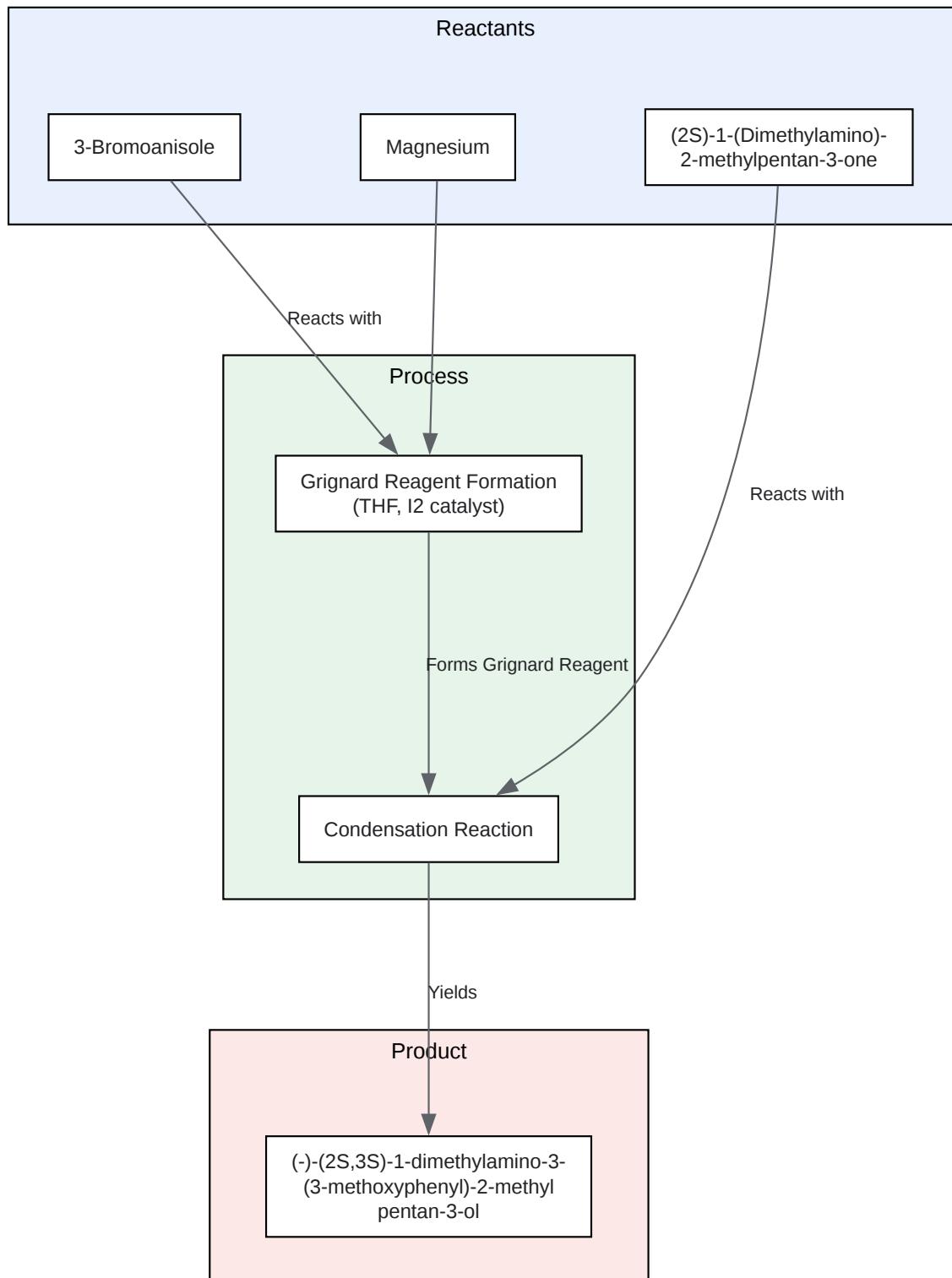
This protocol outlines a one-pot Grignard reaction followed by condensation.

Materials:

- Magnesium turnings
- Tetrahydrofuran (THF)
- 3-Bromoanisole
- Iodine crystal (catalytic amount)
- (2S)-1-(Dimethylamino)-2-methylpentan-3-one

Procedure:

- In a dry flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in THF (200 ml).[6]
- Add a small amount of 3-bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the Grignard reaction.[6] The reaction mixture is stirred and heated to 68-75°C.[6]
- Once the reaction has initiated, the remaining 3-bromoanisole (307 g, 1.641 M) is added slowly while maintaining the reaction at reflux.[6]
- After the addition is complete, the reaction mixture is maintained at reflux for 1 hour and then cooled to 25-30°C.[6]
- Slowly add (2S)-1-(Dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) to the Grignard reagent, maintaining the temperature at 25-30°C.[6]
- Upon completion of the reaction, the resulting intermediate, (−)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, can be recovered.


Visualizations

Chemical Structure

Caption: Chemical structure of (2S)-1-(Dimethylamino)-2-methylpentan-3-one.

Synthetic Workflow: Tapentadol Intermediate Synthesis

Synthesis of a Tapentadol Intermediate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a key tapentadol intermediate.

Biological Activity and Applications

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is recognized for its role as a precursor to analgesics and other therapeutic agents.^[1] While primarily used as a synthetic intermediate, its structural features and those of its derivatives have been subjects of biological investigation.

Mechanism of Action Context

The dimethylamino group present in the molecule can engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing their activity.^[1] The biological activity of compounds derived from this intermediate, such as tapentadol, involves interaction with specific molecular targets. For instance, tapentadol is known to be a μ -opioid receptor agonist and a norepinephrine reuptake inhibitor. While (2S)-1-(Dimethylamino)-2-methylpentan-3-one itself is not the final active compound, its stereochemistry is fundamental to the therapeutic efficacy of the resulting drug.

Research Applications

- **Pharmaceutical Synthesis:** It is a cornerstone intermediate in the synthesis of various pharmaceuticals, especially analgesics like tapentadol.^[1]
- **Biological Studies:** The compound and its derivatives are utilized in biological research to investigate metabolic pathways and enzyme interactions.^[1]
- **Analgesic Development:** Due to its structural relationship to known analgesics, it has been explored for its potential analgesic properties.^[1] Pharmacological tests have indicated that compounds of this class can interact with the μ -opioid receptor, producing analgesic effects.^[7] Notably, there can be differences in the pharmacological properties of its enantiomers, with the (+)-enantiomer showing greater potency in some cases.^[7]

Conclusion

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a vital chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry is crucial for the production of enantiomerically pure drugs, particularly in the field of analgesics. The synthetic protocols involving this compound, such as the stereoselective Grignard reaction, highlight its importance

in constructing complex molecular architectures. Further research into this and related compounds may continue to yield novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Buy 1-Dimethylamino-2-methylpentan-3-one (EVT-329984) | 51690-03-0 [evitachem.com]
- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 6. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [(2S)-1-(Dimethylamino)-2-methylpentan-3-one chemical structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305268#2s-1-dimethylamino-2-methylpentan-3-one-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com